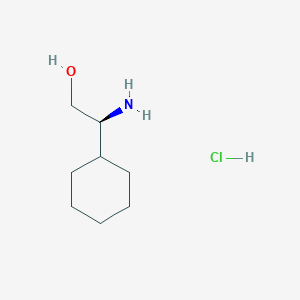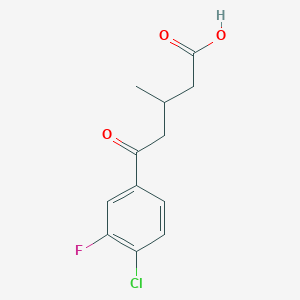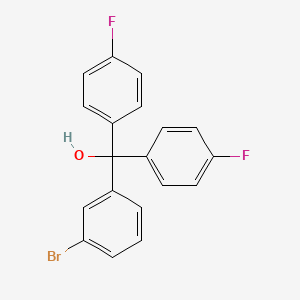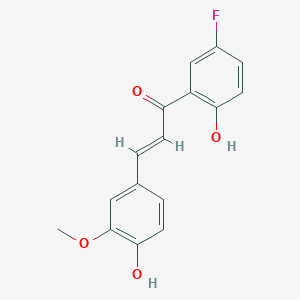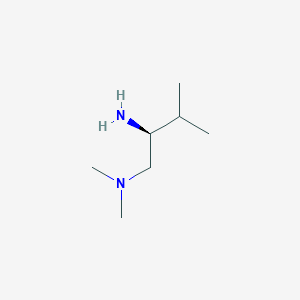
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
Übersicht
Beschreibung
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is an organic compound that features both a hydroxyl group and an aldehyde group attached to a benzene ring, with a pyridine ring as a substituent
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. It plays a crucial role in maintaining proper health and functionality of all body tissues and organs .
Mode of Action
This compound interacts with its target, hemoglobin, by binding to it and increasing its oxygen affinity . This means that hemoglobin can carry more oxygen than it normally would, which can be beneficial in conditions where oxygen supply is limited .
Biochemical Pathways
oxygen transport pathway . By increasing the oxygen affinity of hemoglobin, it enhances the ability of red blood cells to transport oxygen from the lungs to the rest of the body .
Pharmacokinetics
It is noted that the compound hashigh gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body .
Result of Action
The binding of this compound to hemoglobin and the subsequent increase in oxygen affinity can have several molecular and cellular effects. Most notably, it can be useful for the treatment of diseases such as sickle cell disease , a condition in which red blood cells become misshapen and break down . It may also be beneficial in treating pulmonary diseases such as idiopathic pulmonary fibrosis , as well as conditions related to hypoxia and hypoxemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage condition of -20°C . Furthermore, its action and efficacy may be influenced by the physiological environment, such as the pH and oxygen levels in the body.
Biochemische Analyse
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate, but it is an inhibitor of CYP1A2
Cellular Effects
It has been suggested that this compound may have potential therapeutic applications in the treatment of sickle cell disease
Molecular Mechanism
It is known to bind to hemoglobin and increase its oxygen affinity, which can be beneficial in the treatment of diseases such as sickle cell disease
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and 3-bromopyridine.
Reaction Conditions: A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction mixture is heated to facilitate the coupling of the aryl halide with the boronic acid derivative.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 2-Hydroxy-5-(pyridin-3-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: 2-Alkoxy-5-(pyridin-3-yl)benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their biological activities.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzaldehyde: Lacks the pyridine ring, making it less versatile in coordination chemistry.
3-Hydroxy-2-pyridinecarboxaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
5-Hydroxy-2-pyridinecarboxaldehyde: Another isomer with distinct properties and uses.
Uniqueness: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a pyridine ring, which allows for diverse chemical reactivity and the formation of stable metal complexes. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-hydroxy-5-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-11-6-9(3-4-12(11)15)10-2-1-5-13-7-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOMYFGYEIPWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







